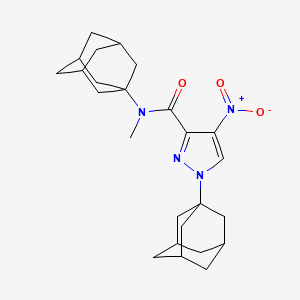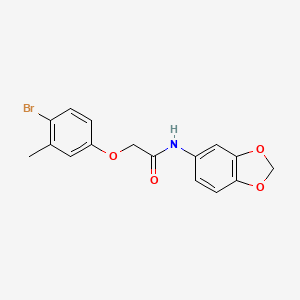![molecular formula C15H17ClN2O5S B5969988 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate, commonly known as Etomidate, is a potent anesthetic agent used for induction of anesthesia in patients undergoing surgery. Etomidate belongs to the imidazole class of anesthetics and is known for its rapid onset and short duration of action. The purpose of
作用机制
Etomidate works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. It binds to the GABA-A receptor, which results in increased chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity. This leads to the sedative and anesthetic effects of Etomidate.
Biochemical and Physiological Effects
Etomidate has several biochemical and physiological effects on the body. It causes dose-dependent suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to decreased cortisol production. This effect can be beneficial in certain clinical situations, such as in patients with Cushing's syndrome. However, it can also be detrimental in critically ill patients, as it may interfere with the body's response to stress.
Etomidate also has cardiovascular effects, including a decrease in blood pressure and cardiac output. It has minimal respiratory depressant effects, making it a good choice for patients with compromised respiratory function. Etomidate also has minimal effects on renal and hepatic function.
实验室实验的优点和局限性
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and short duration of effect, allowing for precise control of anesthesia depth. It has minimal respiratory depressant effects, making it a good choice for experiments involving respiratory function. Etomidate also has minimal effects on renal and hepatic function, making it a good choice for experiments involving these systems.
However, Etomidate also has some limitations for use in laboratory experiments. It can cause dose-dependent suppression of the HPA axis, which may interfere with certain experiments. It can also cause myoclonus, a sudden involuntary muscle contraction, which can interfere with experiments involving muscle function. Finally, Etomidate is a potent anesthetic agent and should be used with caution in animal models.
未来方向
There are several future directions for research involving Etomidate. One area of research is the development of new analogs of Etomidate with improved pharmacological properties, such as longer duration of action or decreased HPA axis suppression. Another area of research is the use of Etomidate in combination with other drugs to achieve synergistic effects. Finally, there is a need for further research on the long-term effects of Etomidate on the body, particularly with regard to the HPA axis.
合成方法
Etomidate is synthesized by reacting 2-ethyl-1H-imidazole with 2-chloroethyl vinyl ether in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-chlorothiophenol to yield 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate.
科学研究应用
Etomidate is widely used in scientific research for its ability to induce anesthesia in animal models. It is commonly used in studies involving the central nervous system, including studies on sleep, memory, and learning. Etomidate has also been used in studies on the cardiovascular system, respiratory system, and gastrointestinal system.
属性
IUPAC Name |
1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS.C2H2O4/c14-12-1-3-13(4-2-12)18-10-9-17-8-7-16-6-5-15-11-16;3-1(4)2(5)6/h1-6,11H,7-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREOHXHPFUZVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCOCCN2C=CN=C2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5969907.png)

![5-acetyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B5969926.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,3,5,6-tetrafluoropyridin-4-yl)piperazine](/img/structure/B5969936.png)
![N-(2-furylmethyl)-2-[(4-hydroxy-5-isopropyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5969944.png)
![2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5969952.png)
![3-[2-(4-fluorophenyl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969967.png)
![3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969971.png)
![N-(3-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5969983.png)
![2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5969993.png)

